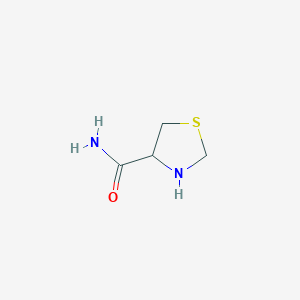

4-Thiazolidinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOMGEMZFLRFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433354 | |

| Record name | 4-Thiazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103749-87-7 | |

| Record name | 4-Thiazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Thiazolidinecarboxamide and Its Analogues

Chemo- and Regioselective Synthesis of the Thiazolidine (B150603) Core in 4-Thiazolidinecarboxamide

The construction of the thiazolidine ring is the foundational step in the synthesis of this compound. Achieving high chemo- and regioselectivity is paramount to ensure the desired connectivity of atoms and to avoid the formation of unwanted isomers. Two primary strategies dominate this field: cyclocondensation reactions and ring-closing strategies.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of the thiazolidine core. These reactions typically involve the condensation of a compound containing a thiol group and an amine group with a carbonyl compound or its equivalent. A classic and widely utilized approach is the reaction between an α-amino acid, such as cysteine, and an aldehyde or ketone. The inherent chirality of natural amino acids like L-cysteine can be directly translated to the final thiazolidine product. nih.gov

One common method involves the reaction of a substituted urea (B33335) with thioglycolic acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). researchgate.netresearchgate.net This approach allows for the introduction of various substituents on the thiazolidine ring, leading to a diverse library of analogues. The reaction proceeds through the formation of an intermediate Schiff base, followed by the cyclization with thioglycolic acid to yield the 4-oxo-thiazolidine-carboxamide core. researchgate.net The choice of solvent and reaction conditions, such as temperature, can significantly influence the reaction yield and purity of the product. researchgate.net

Another versatile cyclocondensation strategy involves the reaction of heterocyclic compounds containing a thiourea (B124793) fragment with acetylenedicarboxylic acid esters. d-nb.info This method provides an efficient route to heteroannelated thiazolidin-4-one derivatives. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the starting materials and the reaction conditions. d-nb.info

| Reactants | Catalyst/Conditions | Product | Reference |

| Substituted Urea, Thioglycolic Acid | ZnCl₂, Reflux | N-substituted-4-oxo-thiazolidine-carboxamide | researchgate.net |

| 6-Nitroindazole derivative, Benzaldehyde | Glacial Acetic Acid, Reflux | N-substituted-2-phenyl-thiazolidine-carboxamide intermediate | researchgate.net |

| Imidazo[4,5-e]-1,2,4-triazine-3-thiones, Acetylenedicarboxylic acid esters | Alcohol, Reflux | Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | d-nb.info |

Ring-Closing Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of cyclic compounds, including heterocycles like thiazolidines. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com This method involves the intramolecular reaction of a diene substrate in the presence of a metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The functional group tolerance of modern RCM catalysts allows for the synthesis of complex and highly functionalized thiazolidine derivatives. wikipedia.org

The success of RCM is often dependent on the choice of catalyst and the strategic placement of the alkene functionalities within the precursor molecule. For instance, the synthesis of unsaturated γ- and δ-lactones, which can be precursors to or analogues of thiazolidine systems, has been successfully achieved using Grubbs' catalyst. nih.gov The efficiency of these reactions can sometimes be enhanced by the addition of co-catalysts or additives that prevent catalyst deactivation. nih.gov While not as commonly reported for the direct synthesis of the this compound core itself, RCM offers a strategic alternative for constructing more complex, fused, or bridged thiazolidine-containing systems.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiomerically pure this compound and its analogues is of significant importance. ethz.ch

Chiral Auxiliary-Mediated Syntheses

A well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the context of thiazolidine synthesis, chiral auxiliaries derived from amino acids have proven to be effective. For example, (4S)-benzyl-1,3-thiazolidin-2-one has been utilized as a chiral auxiliary in asymmetric aldol (B89426) reactions to produce aldol adducts with high diastereoselectivity. scielo.org.mx The stereochemical outcome of these reactions is often dictated by the formation of a rigid, chelated transition state that directs the approach of the electrophile from a specific face. The auxiliary can then be cleaved under mild conditions to yield the desired enantiomerically enriched product. scielo.org.mx Evans' oxazolidinone auxiliaries are another widely used class of chiral auxiliaries that have been successfully applied to a variety of stereoselective transformations, including those that could be adapted for the synthesis of chiral this compound precursors. wikipedia.org

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

| (4S)-Benzyl-1,3-thiazolidin-2-one | Asymmetric Aldol Reaction | High diastereoselectivity for 'Evans syn' aldol product | scielo.org.mx |

| Oxazolidinones | Aldol, Alkylation, Diels-Alder | Directs substitution via steric hindrance | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | Yields desired anti adduct as major product | wikipedia.org |

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers a more atom-economical and efficient approach to the synthesis of enantiomerically pure compounds compared to the use of stoichiometric chiral auxiliaries. nih.gov This field has witnessed significant advancements, with the development of a wide range of chiral catalysts, including metal complexes and organocatalysts. nih.govdiva-portal.org

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a particularly powerful tool. researchgate.net Proline and its derivatives are well-known organocatalysts for various reactions, and this concept has been extended to thiazolidine-based catalysts. researchgate.net For instance, new organocatalysts derived from thiazolidine-4-carboxylic acid have been designed and successfully employed in direct asymmetric aldol reactions, yielding products with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net These catalysts often operate via the formation of a transient chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction.

Derivatization and Functionalization Strategies for this compound Analogues

The synthesis of diverse analogues of this compound is crucial for exploring their structure-activity relationships. This is typically achieved through various derivatization and functionalization strategies applied to the core thiazolidine structure.

A common point of functionalization is the exocyclic amide nitrogen. This can be achieved by reacting the corresponding 4-thiazolidinecarboxylic acid with a variety of amines using standard peptide coupling reagents. mdpi.com This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Another key position for modification is the C2 position of the thiazolidine ring. For example, new series of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives have been synthesized, where different substitutions on the phenyl ring can be introduced. mdpi.com Furthermore, the C5 position of the thiazolidin-4-one ring can be functionalized, for example, through Knoevenagel condensation with various aromatic aldehydes to yield 5-benzylidene derivatives. researchgate.net

The derivatization is not limited to simple substitutions. More complex modifications, such as the fusion of other heterocyclic rings to the thiazolidine core, have also been explored to create novel chemical entities. d-nb.info These strategies collectively provide a powerful toolbox for generating a vast chemical space around the this compound scaffold.

| Position of Derivatization | Reaction Type | Reagents | Resulting Analogue | Reference |

| Amide Nitrogen | Amide Coupling | Various Amines, Coupling Reagents | N-substituted 4-Thiazolidinecarboxamides | mdpi.com |

| C2-Position | Cyclocondensation | Substituted Aldehydes | 2-Aryl-4-thiazolidinecarboxamides | mdpi.com |

| C5-Position | Knoevenagel Condensation | Aromatic Aldehydes | 5-Benzylidene-4-thiazolidinone derivatives | researchgate.net |

Modifications at the Carboxamide Moiety

The carboxamide group is a prime location for structural diversification. A common strategy involves the coupling of a 4-thiazolidinecarboxylic acid with various amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com This facilitates the formation of an amide bond and the introduction of a wide range of substituents at the amide nitrogen. For example, this method has been successfully employed to synthesize N-aryl and N-heteroaryl 4-thiazolidinecarboxamides. mdpi.com

Another approach is the aminolysis of 4-thiazolidinecarboxylic acid esters, which offers a direct route to N-substituted amides. The reactivity of this transformation is influenced by the choice of amine and reaction conditions. Furthermore, direct N-alkylation or N-arylation of the primary amide can introduce additional diversity, typically requiring a base to facilitate the reaction. nih.gov

Table 1: Reagents for Carboxamide Moiety Modification

| Reagent Class | Specific Example | Function |

|---|---|---|

| Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Promotes amide bond formation |

| Amines | Substituted anilines, heteroaromatic amines | Introduce aryl or heteroaryl groups |

| Alkylating Agents | Alkyl halides | Introduce alkyl substituents |

Substituent Introduction on the Thiazolidine Ring System

Introducing substituents onto the thiazolidine ring is a key strategy for generating structural analogues. The C2 and C5 positions are the most common sites for modification.

Substitution at the C2 position is typically achieved by varying the aldehyde used in the initial cyclocondensation reaction with cysteine. A wide array of aromatic and heterocyclic aldehydes can be used to synthesize various 2-substituted 4-thiazolidinecarboxamides. academicdirect.orgresearchgate.net

Functionalization at the C5 position can be more complex. One method involves using substituted cysteine derivatives as starting materials. Alternatively, the C5 position can be functionalized after the ring has been formed, for instance, through Knoevenagel condensation of a 4-oxo-thiazolidine derivative with an aldehyde to introduce a benzylidene substituent. researchgate.netbuet.ac.bd The methylene (B1212753) group at the C5 position is a key site for introducing further diversity. nih.gov

Heterocyclic Ring Fusions and Annulations

Fusing additional heterocyclic rings to the this compound framework creates complex, polycyclic systems with unique three-dimensional structures. These annulation reactions can be achieved through several strategies. mdpi.com

One approach is to utilize the existing functionality on the thiazolidine ring for intramolecular cyclization. For example, a properly substituted thiazolidine derivative could undergo cyclization to form a bicyclic system. scispace.com Another strategy involves using the thiazolidine as a component in intermolecular cycloaddition reactions to build new rings. For instance, a [4+2] annulation of aryl amidines with diazo compounds has been achieved under cobalt catalysis. nih.gov The synthesis of fused heterocycles often requires multi-step sequences and careful control of reaction conditions to achieve the desired outcome. mdpi.comuou.ac.in

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, researchers are developing more environmentally friendly methods for synthesizing this compound and its analogues. nih.gov These green approaches aim to reduce waste, use safer solvents, and improve energy efficiency. mdpi.com

Solvent-Free Reaction Systems

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. pharmafeatures.com Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of thiazolidine derivatives. cem.com Mechanochemistry, which uses mechanical force such as grinding or milling to drive reactions, is a prominent solvent-free technique. rsc.org This method can lead to shorter reaction times, higher yields, and a significant reduction in waste compared to traditional solution-phase synthesis. pharmafeatures.comrsc.org For instance, the one-pot, three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602) to form α-aminophosphonates has been achieved under solvent- and catalyst-free conditions. researchgate.net

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is another cornerstone of green chemistry. mpg.dealliedacademies.org In the synthesis of thiazolidine derivatives, solid acid catalysts like zinc chloride have been used to promote the cyclocondensation reaction. academicdirect.orgresearchgate.net These catalysts are often more environmentally benign and easier to separate from the reaction mixture than traditional homogeneous catalysts.

Furthermore, new organocatalysts derived from thiazolidine-4-carboxylic acid have been designed and used in asymmetric reactions, such as the aldol reaction, under solvent-free conditions. researchgate.netbenthamdirect.com These catalysts have shown promise in providing high yields and stereoselectivities, contributing to more sustainable synthetic routes. researchgate.netbenthamdirect.com The development of catalysts that can operate in water or other green solvents is also an active area of research. researchgate.net

Table 2: Green Chemistry Strategies in Thiazolidine Synthesis

| Green Chemistry Principle | Synthetic Application | Example |

|---|---|---|

| Waste Reduction | Solvent-free synthesis | Mechanochemical grinding of reactants rsc.org |

| Atom Economy | Use of recyclable catalysts | Solid acid catalysts for cyclocondensation academicdirect.org |

| Energy Efficiency | Microwave-assisted synthesis | Accelerated reactions under microwave irradiation cem.com |

| Safer Solvents | Reactions in water | Use of water as a solvent with appropriate catalysts researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Cysteine |

| Zinc chloride |

Computational and Theoretical Investigations of 4 Thiazolidinecarboxamide Molecular Architectures

Quantum Chemical Characterization of 4-Thiazolidinecarboxamide Electronic Structure

Quantum chemical methods are fundamental to elucidating the electronic properties of molecules, offering a window into their reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. wikipedia.orgutoronto.ca DFT calculations have been employed to analyze derivatives closely related to this compound, such as thiazolidine-4-carboxylic acid, providing insights that can be extrapolated to the carboxamide derivative.

Research on (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid and its derivatives utilized DFT at the B3LYP level of theory for geometry optimization and to determine the energies of the ligands and their metal complexes. ekb.eg These studies confirmed that the theoretical calculations of molecular structure were in good agreement with experimental findings. ekb.eg The geometry optimization helps in identifying the most stable three-dimensional arrangement of the atoms, while energy calculations provide information on the molecule's stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg For instance, in a study on novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, DFT calculations with the B3LYP hybrid functional and 6-311++G** basis set were used to determine electronic and energetic descriptors. nih.gov The values of E(HOMO) were found to correlate with the compounds' antioxidant activities, with higher E(HOMO) values (closer to zero) indicating better scavenging activities. nih.gov

| Compound | DFT Functional/Basis Set | Calculated Parameter | Finding | Reference |

|---|---|---|---|---|

| (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | B3LYP | Geometry Optimization | Optimized molecular structure consistent with experimental data. | ekb.eg |

| 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives | B3LYP/6-311++G** | E(HOMO) | Correlated with antioxidant activity; higher values indicated greater activity. | nih.gov |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are essential for studying the excited states of molecules. arxiv.org These calculations can predict electronic transitions, such as those observed in UV-visible spectroscopy, and provide insights into photochemical behavior. nih.gov Methods like Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) are powerful tools for investigating excited states. rsc.orgmdpi.com

For a molecule like this compound, ab initio calculations could reveal the nature of its low-lying excited states, which is crucial for understanding its photophysical properties. These calculations would identify the orbitals involved in electronic transitions and the energies associated with these transitions. While specific ab initio excited-state calculations for this compound are not documented in the searched literature, the general methodology is well-established. ohio-state.eduwikipedia.org Such studies would be invaluable for predicting the compound's behavior upon absorption of light and its potential for fluorescence or other de-excitation pathways. nih.gov

Density Functional Theory (DFT) Analyses of Ground States

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgrsc.org Mapping the PES allows for the identification of stable conformations (energy minima) and the transition states that connect them (saddle points). mdpi.comepfl.ch This "energy landscape" provides a comprehensive picture of the molecule's flexibility and the energy barriers between different conformers. libretexts.orgrsc.org

For this compound, the puckering of the five-membered thiazolidine ring and the rotation around the C4-carboxamide bond are the primary degrees of freedom that define its conformational space. A detailed PES map would reveal the most stable puckered conformations of the ring (e.g., envelope or twist forms) and the preferred orientation of the carboxamide group. While specific PES mapping studies for this compound were not found, the principles of such analyses are well-documented for other cyclic systems.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms in the system over time. utoronto.canih.gov This technique allows for the exploration of the conformational space of a molecule in a simulated environment (e.g., in a solvent) and at a given temperature. arxiv.orgmdpi.com MD simulations can reveal the accessible conformations, the time scales of conformational changes, and the influence of the environment on the molecule's flexibility.

An MD simulation of this compound would illustrate how the thiazolidine ring and the carboxamide group move and interact over time. It would provide information on the stability of different conformers and the transitions between them, offering a more realistic picture of the molecule's behavior than static models. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the compactness of the molecule. arxiv.org

Potential Energy Surface Mapping

Molecular Modeling and Docking Studies of this compound Interactions with Biomolecular Targets (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a macromolecule (receptor), such as a protein or nucleic acid.

While specific docking studies focusing on this compound against biomolecular targets were not identified in the search, studies on related thiazolidine derivatives have demonstrated the utility of this approach. For example, 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives have been evaluated as tyrosinase inhibitors through molecular docking to understand their binding interactions. nih.gov Similarly, other thiazolidinone derivatives have been the subject of docking studies to explore their potential as inhibitors of various enzymes.

A hypothetical docking study of this compound would involve identifying a potential protein target and then using a docking algorithm to predict how the molecule might bind. The results would provide insights into the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that could stabilize the complex. The binding energy scores from such simulations can be used to rank potential binders, although they are approximations. This information is valuable for understanding the structural basis of molecular recognition and for the rational design of new molecules with specific binding properties.

| Concept | Description | Potential Application to this compound |

|---|---|---|

| Ligand Preparation | Generation of a 3D structure of the small molecule and assignment of charges. | A low-energy conformer of this compound would be generated, likely from DFT or conformational analysis. |

| Receptor Preparation | Obtaining the 3D structure of the biomolecular target, typically from the Protein Data Bank (PDB). | A relevant protein target would be chosen based on the known biology of related compounds or by screening. |

| Docking Algorithm | Sampling of different orientations and conformations of the ligand within the receptor's binding site. | The algorithm would explore how this compound fits into the target's active or allosteric site. |

| Scoring Function | Estimation of the binding affinity (e.g., in kcal/mol) for each generated pose. | The scoring function would rank the different binding modes of this compound, with lower scores generally indicating better binding. |

Protein-Ligand Binding Affinity Predictions

The prediction of protein-ligand binding affinity is a cornerstone of computational drug discovery, providing a quantitative estimate of the strength of interaction between a small molecule, such as a this compound derivative, and its protein target. mdpi.com A higher binding affinity often correlates with a greater potential for a compound to elicit a desired therapeutic effect. mdpi.com While experimental methods for determining binding affinity are highly reliable, they are often time-consuming and resource-intensive. mdpi.com Consequently, computational approaches have become indispensable for screening large libraries of compounds and prioritizing candidates for further experimental testing. mdpi.comdiva-portal.org

Computational methods for predicting binding affinity range from physics-based simulations to empirical and machine learning-based scoring functions. mdpi.comdiva-portal.org Physics-based methods, such as molecular dynamics (MD) simulations and free energy calculations (e.g., MM-PBSA, alchemical free energy), provide a detailed, atomistic-level description of the binding process. diva-portal.org These simulations model the dynamic nature of both the protein and the ligand, offering insights into the conformational changes that occur upon binding. diva-portal.org However, the computational cost of these methods can be substantial, limiting their application for large-scale screening. mdpi.com

Table 1: Overview of Computational Methods for Binding Affinity Prediction

| Method Type | Description | Key Features | Primary Application |

|---|---|---|---|

| Physics-Based | Utilizes principles of classical mechanics (force fields) to simulate the protein-ligand system. Includes methods like Molecular Dynamics (MD) and Free Energy Perturbation (FEP). | High accuracy, provides dynamic and thermodynamic insights. | Detailed analysis of a small number of high-priority compounds. |

| Empirical Scoring Functions | Uses simplified energy terms (e.g., hydrogen bonds, hydrophobic contacts) with coefficients fitted to experimental data to estimate binding energy. | Fast computation, widely used in molecular docking. | Virtual screening of large compound libraries. |

| Knowledge-Based | Derives statistical potentials from the frequency of atom-pair interactions observed in known protein-ligand crystal structures. | Computationally efficient, does not require fitting to binding affinity data. | Ranking and scoring of docking poses. |

| Machine Learning / Deep Learning | Trains models (e.g., Gradient Boosting Trees, Neural Networks) on large datasets of protein-ligand pairs and their known affinities. biorxiv.orgnih.gov | Can learn complex, non-linear relationships; can operate with or without 3D structural data. biorxiv.org | Large-scale virtual screening and affinity prediction where structural data may be unavailable. |

Active Site Interaction Profiling

Understanding the specific interactions between a ligand and the amino acid residues within a protein's active site is crucial for rational drug design. Computational docking and molecular dynamics simulations are primary tools used to generate and analyze these interaction profiles. For derivatives of the this compound scaffold, the heterocyclic ring, with its sulfur and nitrogen atoms, plays a pivotal role in forming key interactions.

The presence of heteroatoms allows the thiazolidine ring and its associated functional groups to act as hydrogen bond donors and acceptors, and to engage in other non-covalent interactions that stabilize the protein-ligand complex. For example, molecular modeling studies have shown that thiazolidine scaffolds can be integral to the mechanism of action in enzyme inhibitors. In the context of HIV-1 protease inhibitors, the thiazolidine scaffold has been proposed to coordinate with the catalytic aspartate residues in the enzyme's active site.

A specific investigation into thyrotropin-releasing hormone (TRH) mimetics revealed the importance of a (4R)-4-thiazolidinecarboxamide moiety at the C-terminus of the molecule. acs.org It is understood that the related L-prolinamide (B555322) moiety is critical for forming a hydrogen bond with the Arg283 residue of the TRH receptor, an interaction vital for biological activity. acs.org The substitution with the thiazolidinecarboxamide group was explored to enhance other properties like lipophilicity while aiming to maintain this key interaction. acs.org Similarly, for other targets, the amino and hydroxyl groups often found on derivatives attached to the thiazolidine core can facilitate specific binding to active sites, leading to the modulation of biological pathways. The identification of these dynamic "hotspots"—key residues critical for ligand binding—is a significant contribution of computational analysis. mdpi.com

Table 2: Examples of Active Site Interactions for Thiazolidine Derivatives

| Protein Target | Interacting Moiety | Key Active Site Residue(s) | Type of Interaction | Reference |

|---|---|---|---|---|

| HIV-1 Protease | Thiazolidine scaffold | Catalytic Aspartates | Coordinate interaction | |

| Thyrotropin-Releasing Hormone (TRH) Receptor | (4R)-4-thiazolidinecarboxamide | Arg283 (by analogy to L-prolinamide) | Hydrogen Bond | acs.org |

| Various Enzymes | Amino and Hydroxy groups on phenyl ring | Not specified | Hydrogen bonds, non-covalent interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is instrumental in drug design, allowing for the prediction of a compound's activity, thereby reducing the need for extensive synthesis and testing. mdpi.comuclouvain.be

Descriptor Generation and Selection

The foundation of any QSAR model is the numerical representation of molecular structures using mathematical values known as molecular descriptors. biointerfaceresearch.com These descriptors quantify the physicochemical and structural properties of a molecule. The process begins with drawing the 2D structures of the compounds, often using software like ACD/Labs ChemSketch, followed by energy minimization to obtain an optimized 3D conformation, for instance, with the MM2 force field. nih.govresearchgate.netresearchgate.net

Subsequently, specialized software such as PaDEL, Dragon, or CODESSA is used to calculate a vast number of descriptors, which can run into the thousands. biointerfaceresearch.comnih.govfrontiersin.org These descriptors are categorized based on the dimensionality of the structural information they encode:

1D Descriptors: Include basic properties like molecular weight, atom counts, and functional group counts.

2D Descriptors: Derived from the 2D representation of the molecule, they include topological indices, connectivity indices, and electrotopological state (E-state) indices.

3D Descriptors: Calculated from the 3D coordinates of the atoms, these include descriptors related to molecular shape, volume, and surface area (e.g., WHIM descriptors). farmaciajournal.com

4D Descriptors: Account for different conformations and orientations of the molecule.

Given the large number of calculated descriptors, a critical step is feature selection to identify the subset that is most correlated with the biological activity. biointerfaceresearch.com This process helps to avoid overfitting and creates a more robust and interpretable model. A common technique is the stepwise multiple linear regression (stepwise-MLR) approach, which systematically adds or removes descriptors to find the optimal set. biointerfaceresearch.com In a QSAR study on thiazolidine-4-one derivatives as antitubercular agents, descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), surface area (EstateVSA), and halogen count (SHal) were identified as being positively correlated with activity. nih.govresearchgate.net

Table 3: Common Molecular Descriptor Classes in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Describes the basic composition of a molecule irrespective of its geometry or connectivity. | Molecular Weight, Number of N atoms, Number of rings. |

| Topological (2D) | Characterizes the atomic connectivity and topology of the molecule. | Wiener index, Kier & Hall connectivity indices. |

| Geometrical (3D) | Reflects the 3D arrangement of atoms in space. | Molecular surface area, Molecular volume, Moment of inertia. mdpi.com |

| Electrostatic (3D) | Describes charge distribution and potential electrostatic interactions. | Partial charges on atoms, Dipole moment. mdpi.com |

| Quantum-Chemical (3D) | Derived from quantum mechanical calculations, providing information on electronic properties. | HOMO/LUMO energies, Mulliken atomic charges. |

| Pharmacophore-based | Describes the spatial arrangement of pharmacophoric features (e.g., H-bond donors/acceptors, lipophilic centers). | CATS2D_07_AL (H-bond Acceptor-Lipophilic at lag 7). biointerfaceresearch.com |

Predictive Model Development for Biological Activity

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on "unseen" compounds. mdpi.com

Several statistical and machine learning methods are employed for model development:

Multiple Linear Regression (MLR): This is a common and straightforward method that creates a linear equation relating the descriptors to the activity. nih.govmdpi.com QSAR models for anticancer 4-thiazolidinones have been successfully developed using MLR. nih.gov

Non-linear Methods: Since structure-activity relationships are often complex and non-linear, more advanced methods are frequently used. These include Gaussian processes, Gene Expression Programming (GEP), and support vector machines (specifically, least squares-support vector regression or LS-SVR). nih.govfrontiersin.orgnih.gov

The quality and predictive ability of a developed QSAR model are assessed through rigorous validation. Key statistical parameters include:

R² (Coefficient of Determination): Measures how well the model fits the training data. A QSAR model for PTP1B inhibitors based on thiazolidine-2,4-diones reported an R² of 0.942. mdpi.com

Q² (Cross-validated R²): Typically obtained through leave-one-out (LOO) cross-validation, it assesses the model's internal robustness and predictive ability.

External Validation (R²_pred): The most crucial test, where the model's ability to predict the activity of the external test set compounds is evaluated.

Root Mean Square Error (RMSE): Indicates the average magnitude of the prediction errors. nih.gov

A study on antitubercular thiazolidine-4-ones developed a robust 2D QSAR model with an R² of 0.9092 for the training set. nih.gov The reliability of such models is further confirmed by defining their Applicability Domain (AD), which ensures that predictions are only made for new compounds that are structurally similar to those in the training set. mdpi.com

Table 4: Statistical Validation of a QSAR Model for Anti-tubercular Thiazolidine-4-one Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| R² | 0.9092 | Coefficient of determination for the training set, indicating a good fit. nih.gov |

| R²adj | 0.8950 | Adjusted R², accounts for the number of descriptors in the model. nih.gov |

| Q² (LOO) | 0.785 | Leave-one-out cross-validation coefficient, indicating good internal predictivity. nih.gov (Value from a different thiazolidinone study for illustration). |

| RMSEp | 0.208 | Root Mean Square Error of Prediction for the external test set. nih.gov (Value from a different thiazolidinone study for illustration). |

Note: Data points are compiled from different studies on thiazolidinone derivatives to illustrate typical validation metrics. nih.govnih.gov

Mechanistic Elucidation of 4 Thiazolidinecarboxamide Biological Activities in Preclinical Models

Investigations into Enzyme Inhibition and Activation Mechanisms by 4-Thiazolidinecarboxamide

The ability of this compound and its derivatives to interact with and modulate the activity of enzymes is a key area of investigation. While specific kinetic data for the parent compound is limited in publicly available literature, studies on related structures provide insights into its potential as an enzyme inhibitor. Thiazolidine-based compounds are recognized for their capacity to engage with various enzymatic targets. ontosight.ai

Kinetic Characterization of Enzyme Modulation

Derivatives of this compound have been identified as inhibitors of several kinases, including Chk, Pdk, and Akt, which are crucial in cell proliferation signaling pathways. google.comgoogle.comgoogle.com For instance, complex derivatives have been synthesized and evaluated for their inhibitory activity against these kinases, suggesting the this compound scaffold can be a valuable pharmacophore for developing enzyme inhibitors. google.comgoogle.com However, detailed kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the unsubstituted this compound are not extensively documented in the available research.

Allosteric Regulation Mechanisms

Currently, there is a lack of specific studies detailing the allosteric regulation of enzymes by this compound. Future research may explore this aspect to understand if the compound can bind to sites other than the active site to modulate enzyme function.

Receptor Binding and Signal Transduction Pathway Modulation by this compound

The interaction of this compound moieties with cellular receptors has been a significant focus of research, particularly in the context of developing mimetics for thyrotropin-releasing hormone (TRH).

Ligand-Receptor Interaction Kinetics

The (4R)-4-thiazolidinecarboxamide moiety has been incorporated into larger molecules to create TRH mimetics. acs.orgnih.gov These mimetics have been evaluated for their binding affinity to TRH receptors in rat brain preparations. acs.orgnih.govresearchgate.net Studies have shown that TRH mimetics containing the (4R)-4-thiazolidinecarboxamide C-terminus exhibit high affinity for TRH receptors. acs.orgnih.gov It is suggested that the l-prolinamide (B555322) moiety, for which (4R)-4-thiazolidinecarboxamide can be a substitute, is important for forming a hydrogen bond with the Arg283 residue of the TRH receptor, which is crucial for biological activity. nih.gov

Table 1: Comparative Receptor Binding of TRH Mimetics

| Compound Moiety at C-terminus | Relative Receptor Affinity |

|---|---|

| l-prolinamide | High |

| (4R)-4-thiazolidinecarboxamide | High |

| (2S)-cyanopyrrolidine | Lower |

| (2R)-methylpyrrolidine | Lower |

This table is generated based on qualitative descriptions in the cited literature and does not represent quantitative data.

Downstream Signaling Cascade Analysis

The binding of ligands to TRH receptors initiates specific signal transduction pathways. There are two main subtypes of the TRH receptor, TRH-R1 and TRH-R2. acs.orgnih.gov TRH-R1 is primarily associated with endocrine effects, while TRH-R2 is linked to effects in the central nervous system (CNS). acs.orgnih.gov The modulation of these receptors by this compound-containing compounds can therefore be expected to influence these distinct pathways. For example, AKT, a downstream effector in many growth factor signaling pathways, can be regulated by PDK-1, and inhibitors of these kinases can affect cell cycle progression. google.comgoogle.com However, a detailed analysis of the specific downstream signaling cascades directly modulated by the binding of a this compound-based ligand is an area requiring further investigation.

Cellular Pathway Perturbations Induced by this compound in In Vitro Systems

In vitro studies are crucial for elucidating the cellular effects of this compound. Compounds containing this moiety are being explored for their potential to influence various cellular processes. ontosight.ai The thiazolidine (B150603) ring is a key structural feature that can interact with various biological targets, leading to the modulation of biochemical pathways. For instance, derivatives are being investigated for their potential as anticancer agents, which implies an interaction with cellular proliferation and survival pathways. The development of a (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide as a host-mediated antitumor activator further underscores the potential of this class of compounds to perturb cellular pathways. researchgate.netresearchgate.net

Table 2: Investigated Biological Activities of Thiazolidinecarboxamide Derivatives

| Biological Context | Investigated Effect | Reference |

|---|---|---|

| Cancer | Inhibition of Chk, Pdk, and Akt kinases | google.com, google.com |

| Endocrine/CNS | TRH receptor binding | acs.org, nih.gov |

| Antiviral | Potential anti-HIV activity | justia.com |

Cell Cycle Regulation Alterations

Currently, there is a lack of specific studies detailing the impact of this compound on cell cycle regulation in preclinical models. While some derivatives are mentioned in patents as potential inhibitors of kinases involved in cell cycle control, such as cyclin-dependent kinases (CDKs), this information pertains to broader classes of compounds rather than the parent molecule itself. ontosight.ai Without dedicated research, it is not possible to ascertain whether this compound induces cell cycle arrest or alters the expression or activity of key regulatory proteins like cyclins and CDKs.

Apoptotic and Necrotic Pathway Engagement

The engagement of apoptotic or necrotic pathways by this compound has not been specifically characterized. General statements in patent literature suggest that inhibition of certain signaling pathways by related compounds could lead to the promotion of apoptosis in cancer cells. ontosight.ai However, direct evidence from studies on this compound, including the analysis of caspase activation, mitochondrial membrane potential, or the expression of pro- and anti-apoptotic proteins, is not available.

Autophagic Flux Modulation

There is no direct evidence from preclinical studies to suggest that this compound modulates autophagic flux. While autophagy is a critical cellular process that can be influenced by various small molecules, research has not yet extended to the specific effects of the unsubstituted this compound on this pathway.

Gene Expression and Proteomic Profiling in Response to this compound Exposure (Non-Clinical)

Comprehensive transcriptomic and proteomic analyses to profile the cellular response to this compound exposure have not been reported.

Transcriptomic Analysis via RNA Sequencing

No studies utilizing RNA sequencing to identify global changes in gene expression following treatment with this compound are present in the available literature. Such studies would be crucial for understanding the compound's mechanism of action at a molecular level.

Proteomic Identification of Affected Protein Networks

Similarly, there is a lack of proteomic studies designed to identify protein networks affected by this compound. This type of analysis is essential for pinpointing the direct and indirect protein targets of the compound and understanding its broader cellular impact.

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr of 4 Thiazolidinecarboxamide Analogues

Impact of Substituents on the Thiazolidine (B150603) Ring System on Biological Activity

The thiazolidine ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, and its integrity is generally considered essential for the biological activity of this class of compounds. orientjchem.org Modifications to this core, particularly through the introduction of substituents, can profoundly influence the pharmacological profile of the resulting analogues.

Stereochemical Effects on Target Recognition

The thiazolidine ring of 4-thiazolidinecarboxamide contains chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of atoms is critical for how a molecule interacts with its biological target.

Research on (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) has demonstrated the significance of stereochemistry in determining their antiproliferative activity against cancer cells. nih.gov These compounds exist as two diastereomers due to the chiral centers at the C2 and C4 positions of the thiazolidine ring. nih.gov The absolute configuration of these centers dictates the three-dimensional shape of the molecule, which in turn affects how well it fits into the binding site of a target protein. For instance, the differential activity of these diastereomers against melanoma and prostate cancer cell lines underscores the importance of a specific stereochemical arrangement for optimal target recognition and subsequent biological response. nih.gov The precise orientation of substituents on the thiazolidine ring can either facilitate or hinder the key interactions required for efficacy.

Electronic and Steric Contributions to Potency

The nature and position of substituents on the thiazolidine ring can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its potency.

The introduction of different groups can modulate the lipophilicity, or fat-solubility, of the compound, which affects its ability to cross cell membranes and reach its target. For example, adding small alkyl groups like methyl or ethyl can enhance lipophilicity. orientjchem.org

The electronic effects of substituents, such as their ability to withdraw or donate electrons, can also play a crucial role. Electron-withdrawing groups, like halogens, can enhance the binding affinity of the molecule to its receptor. orientjchem.org For example, in a series of thiazolidine-2,4-dione carboxamide derivatives, the position of a chloro group on an attached aromatic ring was found to have a great impact on antimicrobial activity. krisp.org.za An ortho-chloro substituent showed more activity than a para-chloro substituent. krisp.org.za

Steric factors, or the size and shape of the substituents, are also critical. Bulky groups can hinder the molecule from fitting into the binding pocket of its target, while smaller groups may not provide enough contact to ensure a strong interaction. The optimal size and placement of substituents are therefore a key consideration in the design of potent this compound analogues.

Role of the Carboxamide Moiety in this compound for Biological Efficacy

The carboxamide group (-CONH-) is a fundamental component of the this compound scaffold and plays a vital role in the biological efficacy of these compounds. Its ability to participate in hydrogen bonding and its influence on the molecule's conformation are key to its function.

Hydrogen Bonding Network Formation

Hydrogen bonds are crucial non-covalent interactions that stabilize the binding of a ligand to its biological target. The carboxamide moiety, with its hydrogen bond donor (the N-H group) and hydrogen bond acceptor (the C=O group), is well-suited to form these interactions.

Studies on various thiazolidinone derivatives have highlighted the importance of hydrogen bonding in their biological activity. nih.gov The amide proton can form a hydrogen bond with an acceptor group on the target protein, while the carbonyl oxygen can accept a hydrogen bond from a donor group. nih.gov These interactions help to anchor the molecule in the correct orientation within the binding site, leading to a more stable complex and a stronger biological effect. The specific pattern of hydrogen bonds can also contribute to the selectivity of the compound for its intended target over other proteins. researchgate.net

Development of Pharmacophore Models for this compound-Based Ligands

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. wustl.edu

For this compound-based ligands, pharmacophore models can be developed by analyzing the structures of a series of active compounds. wustl.edudovepress.com By identifying the common structural features and their spatial arrangement, a model can be constructed that captures the essential requirements for activity. ugm.ac.id

Such models are invaluable tools in drug discovery. They can be used to:

Virtually screen large compound libraries to identify new potential hits with the desired biological activity. nih.gov

Guide the design of new analogues with improved potency and selectivity by suggesting which modifications are likely to be beneficial.

Understand the key interactions between the ligands and their target, even in the absence of a crystal structure of the target protein. dovepress.com

For example, a pharmacophore model for a series of antitubercular thiazolidin-4-one derivatives suggested that the presence of an aromatic moiety, the thiazolidin-4-one ring itself, and a nitro group were significant for inhibiting the target enzyme. researchgate.net This information can guide the synthesis of new compounds with a higher probability of success.

The development of robust pharmacophore models for this compound-based ligands is an active area of research that promises to accelerate the discovery of new and improved therapeutic agents.

Ligand-Based Pharmacophore Generation

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful computational strategy to identify the essential chemical features required for bioactivity. creative-biolabs.com This method involves analyzing a set of active ligands to derive a 3D arrangement of pharmacophoric features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). creative-biolabs.comresearchgate.net

The process begins with a training set of this compound analogues with known biological activities. creative-biolabs.com The conformational flexibility of each ligand is explored to identify the likely bioactive conformation. creative-biolabs.com These conformations are then superimposed to identify the common features that are critical for interaction with the target receptor. creative-biolabs.com For example, a pharmacophore model for a series of this compound-based inhibitors might reveal a consensus model comprising specific locations for an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group, which are consistently present in the most active compounds. frontiersin.org The generation of quantitative pharmacophore models can further correlate the geometric fit of a molecule to the hypothesis with its biological activity, providing a predictive tool for new compound design. biointerfaceresearch.com

A hypothetical pharmacophore model derived from a series of active this compound derivatives is presented below.

Table 1: Hypothetical Ligand-Based Pharmacophore Features for this compound Analogues

| Feature ID | Feature Type | Description | Importance for Activity |

| HBA-1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide group. | Essential for key hydrogen bond interaction with the receptor. |

| HBD-1 | Hydrogen Bond Donor | Amide N-H of the carboxamide group. | Contributes to binding affinity and specificity. |

| HY-1 | Hydrophobic | Alkyl or aryl substituent on the amide nitrogen. | Occupies a hydrophobic pocket in the receptor, enhancing potency. |

| AR-1 | Aromatic Ring | Phenyl or other aromatic group at the C2 position. | Engages in π-π stacking or hydrophobic interactions. |

| HBA-2 | Hydrogen Bond Acceptor | Sulfur or nitrogen atom in the thiazolidine ring. | May form secondary interactions, influencing selectivity. |

This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired features, or as a guide for the rational design of new derivatives. researchgate.net

Structure-Based Pharmacophore Refinement

When the three-dimensional structure of the target protein, either alone (apo) or in complex with a ligand, is available, structure-based pharmacophore models can be developed. dovepress.comnih.gov This approach offers a more precise understanding of the key interactions within the binding site and is used to refine ligand-based hypotheses. dovepress.com

By analyzing the crystal structure of a this compound analogue bound to its target, one can directly identify the crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues. mdpi.com These interactions are then translated into pharmacophoric features with defined spatial constraints, including locations and vector directions for hydrogen bonds or normals for aromatic planes. researchgate.netmdpi.com

For example, a structure-based pharmacophore for a kinase inhibitor with a this compound core might be derived from the interactions observed in the ATP binding site. nih.gov The model would include features corresponding to the hydrogen bonds with the hinge region residues, hydrophobic interactions with the gatekeeper residue, and interactions with the ribose-binding pocket. semanticscholar.org This refined model is more accurate than a purely ligand-based one as it incorporates the specific geometry and chemical environment of the receptor's active site. dovepress.com These models can then be used for virtual screening to find new scaffolds that fit the binding site, or to guide the optimization of existing ligands to enhance their interaction with the target. nih.govmdpi.com

Rational Design Principles for Enhanced Selectivity and Potency of this compound Derivatives

The rational design of this compound derivatives leverages structural biology and computational chemistry to create molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies include scaffold hopping and fragment-based drug discovery (FBDD).

Scaffold Hopping Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess a different core structure or scaffold. nih.govuniroma1.it This approach is valuable for navigating away from scaffolds with undesirable properties (e.g., poor metabolic stability, toxicity) or for discovering new intellectual property. uniroma1.itbhsai.org

For this compound derivatives, scaffold hopping could involve replacing the thiazolidine ring with other heterocyclic systems that maintain the crucial three-dimensional arrangement of pharmacophoric features. nih.gov Computational methods can be used to search virtual libraries for new scaffolds that can spatially align the key functional groups (e.g., the carboxamide, the C2-aryl group) in a manner similar to the original ligand. bhsai.org

Common scaffold hopping approaches include:

Heterocycle Replacements: Substituting the thiazolidine ring with other 5- or 6-membered heterocycles like oxazolidine, pyrrolidine, or piperidine. nih.gov For example, replacing a phenyl ring with a pyridyl ring is a common tactic to enhance metabolic stability. niper.gov.in

Ring Opening or Closure: Modifying the molecular flexibility by opening the thiazolidine ring to create an acyclic analogue or, conversely, introducing new ring systems. bhsai.org

Topology-Based Hopping: Using shape-based or pharmacophore-based virtual screening to find completely novel scaffolds that mimic the shape and key interaction points of the original this compound ligand. nih.gov

Table 2: Examples of Scaffold Hopping Strategies for Aromatic Cores

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantage |

| Phenyl | Pyridyl | Introduce a nitrogen atom to alter electronics and polarity. niper.gov.in | Improved metabolic stability and solubility. niper.gov.in |

| Imidazopyridine | 1,2,4-Triazolopyridine | Block a site of metabolism by adding a nitrogen atom. niper.gov.in | Enhanced metabolic stability and reduced lipophilicity. niper.gov.in |

| Quinazoline | Quinoline + Cyano group | Replace a nitrogen with a carbon and add a cyano group to mimic the hydrogen bond acceptor. niper.gov.in | Retain pharmacophoric features while creating a novel chemical entity. niper.gov.in |

These strategies can lead to the discovery of new chemotypes with significantly improved drug-like properties. rsc.org

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak binding to a biological target. openaccessjournals.comnih.gov These initial fragment hits serve as starting points for building more potent molecules through structure-guided optimization. nih.gov

In the context of 4-thiazolidinecarboxamides, FBDD could be applied by screening for fragments that bind to different sub-pockets of the target's active site. A fragment might contain the thiazolidine ring or the carboxamide moiety. Biophysical techniques like X-ray crystallography or NMR spectroscopy are used to characterize the binding of these fragments, revealing how they interact with the target. openaccessjournals.comnih.gov

Once fragment hits are identified and their binding modes are understood, they can be optimized using several strategies:

Fragment Growing: A single fragment is elaborated by adding new functional groups that make additional favorable interactions with the protein. frontiersin.org For instance, a fragment containing the core thiazolidine ring could be "grown" by adding substituents that extend into an adjacent hydrophobic pocket.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the protein are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the features of both.

A study by Good and co-workers utilized an FBDD approach where a 5-benzylidene-thiazolidine-2,4-dione fragment was combined with a pyrazine (B50134) moiety to create a potent Pim-1 kinase inhibitor. semanticscholar.orgacs.org This illustrates how a thiazolidine-based fragment can serve as a foundational building block for developing a highly potent lead compound. acs.org The design of novel thiazolidine-2,4-dione derivatives through FBDD has also been explored for developing antidiabetic agents. nih.gov This process relies on identifying suitable fragments and then using computational and synthetic chemistry to evolve them into drug-like candidates. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in 4 Thiazolidinecarboxamide Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Pathway Mapping (Non-Clinical)

High-resolution mass spectrometry (HRMS) is an indispensable tool in the non-clinical investigation of 4-thiazolidinecarboxamide, enabling the precise identification of metabolites and the mapping of metabolic pathways. Its high mass accuracy and resolution allow for the determination of elemental compositions, which is crucial for distinguishing between metabolites with very similar masses.

Quantitative proteomics and metabolomics, powered by HRMS, offer a systems-level view of the cellular response to this compound. In a typical workflow, biological samples (e.g., cell lysates or tissue homogenates from model organisms) are analyzed to detect and quantify changes in the proteome and metabolome following treatment with the compound.

For instance, a metabolomics study using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can identify and quantify metabolites of this compound. This involves comparing the mass spectra of treated samples to those of control samples to pinpoint new or altered metabolic features. Data processing techniques such as mass defect filtering and background subtraction are employed to enhance the detection of drug-related metabolites. nih.gov The use of HRMS allows for the generation of accurate mass measurements, which can be used to propose elemental formulas for potential metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments provide structural information for confirmation.

In a hypothetical study on a this compound derivative, researchers could use a dose-response experiment combined with HRMS to identify metabolites in liver microsomes. frontiersin.org By incubating the microsomes with varying concentrations of the compound, a clear dose-dependent response for the formation of metabolites can be observed, aiding in their identification. frontiersin.org

Table 1: Hypothetical HRMS Data for Metabolite Identification of a this compound Derivative

| Observed m/z | Proposed Formula | Mass Error (ppm) | Proposed Biotransformation | MS/MS Fragments (m/z) |

| 147.0325 | C5H7N2O2S | 1.2 | Parent Compound | 130.02, 102.03, 74.04 |

| 163.0274 | C5H7N2O3S | -0.8 | Hydroxylation | 146.02, 118.02, 74.04 |

| 179.0223 | C5H7N2O4S | 0.5 | Dihydroxylation | 162.01, 134.02, 74.04 |

| 191.0221 | C6H9N2O3S | 1.5 | N-Acetylation | 149.03, 132.02, 104.03 |

This table is illustrative and provides hypothetical data for educational purposes.

In vivo isotopic tracing is a powerful technique to map the metabolic fate of this compound in living organisms. This method involves administering a stable isotope-labeled version of the compound (e.g., containing ¹³C or ¹⁵N) to a model organism, such as a mouse or rat. nih.gov The labeled atoms act as tracers, allowing researchers to follow the compound and its metabolites through various metabolic pathways. nih.gov

The use of stable isotopes like ¹³C and ¹⁵N is considered safe for in vivo studies and provides a clear signature for detection by HRMS. nih.gov For example, by administering ¹³C-labeled this compound, the resulting metabolites will also contain the ¹³C label, making them easily distinguishable from endogenous metabolites. nih.gov This approach is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME).

A typical experiment would involve administering the labeled compound and collecting biological samples (e.g., blood, urine, tissues) at different time points. nih.gov Analysis of these samples by LC-HRMS would reveal the time-dependent formation and clearance of various labeled metabolites. This information is vital for constructing a comprehensive metabolic pathway map for this compound. nih.gov For instance, the detection of labeled fragments in downstream metabolites can confirm their origin from the parent compound. acs.org

Quantitative Proteomics and Metabolomics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of this compound at the atomic level.

Solution-state NMR is particularly powerful for studying the non-covalent interactions between this compound and its biological targets, such as proteins, in a solution that mimics the physiological environment. nih.gov Techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Nuclear Overhauser Effect (NOE) spectroscopy are employed to identify binding events and map the interaction interface.

In a CSP experiment, the ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein is recorded in the presence and absence of this compound. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. This allows for the identification of the binding site on the protein.

STD-NMR, on the other hand, can be used to screen for binding and identify the parts of the this compound molecule that are in close contact with the protein. By selectively saturating the protein's resonances, the saturation is transferred to the bound ligand, leading to a decrease in the intensity of its NMR signals. The protons of the ligand that are closest to the protein surface will show the strongest effect.

Table 2: Hypothetical Solution-State NMR Data for this compound Binding to a Target Protein

| Technique | Observation | Interpretation |

| ¹H-¹⁵N HSQC (CSP) | Significant chemical shift changes for amide protons of residues in a specific pocket of the protein. | These residues form the binding site for this compound. |

| STD-NMR | Strongest signal intensity decrease for the protons on the thiazolidine (B150603) ring. | The thiazolidine ring is in close proximity to the protein surface. |

| NOESY | Intermolecular NOEs observed between specific protons of this compound and protons of certain amino acid side chains. | Provides distance restraints for modeling the 3D structure of the complex. |

This table is illustrative and provides hypothetical data for educational purposes.

Solid-state NMR (ssNMR) is a crucial technique for characterizing the different crystalline forms, or polymorphs, of this compound. jocpr.com Polymorphism can significantly impact the physicochemical properties of a compound, including its solubility and stability. Unlike solution-state NMR, ssNMR provides information about the local structure and packing of molecules in the solid state. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov Different polymorphs of this compound will exhibit distinct chemical shifts in their ¹³C and ¹⁵N ssNMR spectra due to differences in their crystal lattice environments. uwindsor.ca This allows for the unambiguous identification and quantification of different polymorphic forms in a sample. jocpr.combruker.com

Furthermore, ssNMR can be used to study the intermolecular interactions, such as hydrogen bonding, within the crystal lattice, which are critical for understanding the stability of different polymorphs. uwindsor.ca

Solution-State NMR for Intermolecular Interactions

X-Ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes

To gain a definitive, high-resolution understanding of how this compound interacts with its biological targets, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standard techniques.

X-ray crystallography can provide an atomic-resolution three-dimensional structure of a this compound derivative in complex with its target protein, provided that the complex can be crystallized. mdpi.com A prime example of a structurally similar compound is the thiazolidinedione (TZD) class of drugs. For instance, the X-ray crystal structure of the TZD rivoglitazone (B70887) bound to its target, peroxisome proliferator-activated receptor gamma (PPARγ), revealed the precise hydrogen bonding network and hydrophobic interactions responsible for its high potency. nih.gov Similarly, obtaining the crystal structure of a this compound analog bound to its target would offer invaluable information for structure-based drug design, enabling the optimization of the compound's affinity and selectivity. frontiersin.org The process involves co-crystallizing the ligand with the protein or soaking the ligand into pre-formed protein crystals, followed by diffraction data collection at a synchrotron source. researchgate.net

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. nih.gov This technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. elifesciences.org The resulting two-dimensional images are then computationally reconstructed to generate a 3D model of the complex. Cryo-EM has been successfully used to determine the structures of small molecules bound to their protein targets, such as the inhibitor AMG510 in complex with KRAS G12C. researchgate.net A similar approach could be applied to a this compound derivative bound to a large protein or protein complex, providing crucial structural insights into its mechanism of action. nih.gov

Table 3: Comparison of X-Ray Crystallography and Cryo-EM for Structural Analysis of this compound-Target Complexes

| Technique | Sample Requirements | Resolution | Advantages | Limitations |

| X-Ray Crystallography | High-purity, well-diffracting crystals of the complex. | Typically 1.5 - 3.5 Å | Atomic resolution detail of binding interactions. Well-established methodology. | Crystallization can be a major bottleneck. Crystal packing may influence conformation. |

| Cryo-Electron Microscopy (Cryo-EM) | High-purity, stable protein-ligand complex in solution. | Typically 2.5 - 5 Å | No crystallization required. Can study large, flexible complexes in a near-native state. | Generally lower resolution than X-ray crystallography for small proteins. Requires specialized equipment. |

Structural Elucidation of Binding Modes

Determining the precise way a ligand like a this compound derivative interacts with its target protein is fundamental to structure-based drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

X-ray Crystallography: This powerful technique provides a static, high-resolution snapshot of the ligand-protein complex. libretexts.org For thiazolidine derivatives, X-ray crystallography has been instrumental in authenticating the stereochemistry and understanding the three-dimensional structure, which can be correlated with biological activity. novapublishers.com The process involves crystallizing the protein in complex with the this compound derivative and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density and build an atomic model of the complex. libretexts.org For instance, a study on a bis(acridine-4-carboxamide) derivative, which shares the carboxamide feature, used X-ray crystallography to reveal how the molecule cross-links two DNA duplexes, with the carboxamide side chains forming specific hydrogen bonds in the major groove of the DNA. nih.gov This level of detail, showing specific atomic interactions, is crucial for optimizing ligand design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unlike the static picture from crystallography, NMR spectroscopy offers insights into the binding event in solution, which more closely mimics the physiological environment. nih.govspringernature.com Ligand-observed NMR methods are particularly useful as they are not limited by the size of the protein target. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can identify which parts of the this compound derivative are in close contact with the protein, thereby mapping the binding epitope. nih.gov Furthermore, by analyzing Chemical Shift Perturbations (CSPs) of the ligand's protons upon binding, researchers can gain detailed information about the ligand's conformation in the bound state and identify key interactions like CH-π interactions. biorxiv.org

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often a dynamic process that induces conformational changes in both the ligand and the receptor. These changes are critical for biological function.

Spectroscopic techniques are employed to monitor these structural alterations. A study on the interaction between 2,4-thiazolidinedione (B21345) and human serum albumin (HSA) utilized fluorescence spectroscopy and circular dichroism (CD) to investigate these changes. mdpi.com

Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding. In the case of HSA binding to a thiazolidinedione derivative, an increase in the α-helical content of the protein was observed, indicating a conformational shift and stabilization of the protein structure. mdpi.com

Fluorescence Spectroscopy: Synchronous fluorescence spectroscopy can probe the local environment around aromatic amino acid residues like tryptophan and tyrosine in a protein. Changes in the fluorescence spectra upon the addition of a this compound ligand can signify conformational adjustments in the protein's structure. mdpi.com

NMR for Dynamics: NMR is also a powerful tool for studying the dynamics of these interactions. By analyzing parameters like relaxation rates and line broadening, researchers can understand the kinetics of binding and the flexibility of the ligand-protein complex. beilstein-journals.org For example, temperature-dependent NMR studies have been used to investigate the dynamic tautomerization processes in thiazolidine derivatives. beilstein-journals.org

Advanced Chromatographic Methods for Purification and Analytical Purity Assessment in Research Batches

The synthesis of this compound derivatives often results in mixtures of products, including stereoisomers. Advanced chromatographic techniques are essential for both the purification of these compounds and the assessment of their purity.

Chiral Chromatography for Enantiomeric Purity

Since many this compound derivatives are chiral, their enantiomers can exhibit different biological activities. Therefore, the separation and analysis of enantiomers are critical. chiralpedia.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. phenomenex.blog

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.cz The choice of CSP is crucial for achieving good resolution. akjournals.comresearchgate.net For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating a wide range of chiral compounds, including thiazolidine derivatives. chromatographyonline.com A study on thiazolidine-2-carboxylic acid demonstrated successful enantiomeric separation using a Chiralcel OD-H column after pre-column derivatization. akjournals.comresearchgate.net The development of such methods is vital for determining the enantiomeric excess (e.e.%) in a research batch. akjournals.com

Table 1: Example of Chiral HPLC Method for a Thiazolidine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm) | akjournals.com, researchgate.net |

| Mobile Phase | n-hexane–isopropanol (85:15 v/v) | akjournals.com, researchgate.net |

| Flow Rate | 1.0 mL/min | akjournals.com, researchgate.net |

| Detection | UV at 254 nm | akjournals.com, researchgate.net |

| Note | Pre-column derivatization with aniline (B41778) was required. | akjournals.com |

Preparative Chromatography for Scale-Up